N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For example, 4-(2-hydroxyphenyl)-1,3,5-triazin-2-ylcyanamides reacted with sodium azide to give N-(tetrazol-5-yl)-1,3,5-triazin-2-amines, which were further reacted with allyl bromide to afford allyl(1,3,5-triazin-2-yl)cyanamides (Shasheva et al., 2017).
Antimicrobial and Anticancer Activity
- Novel derivatives of this compound have been synthesized and tested for their antimicrobial and anticancer activities. For instance, certain derivatives have shown considerable antimicrobial effect against pathogenic microorganisms (Cankilic & Yurttaş, 2017). Another study found that synthesized compounds selectively influenced non-small cell lung and CNS cancer cell lines, highlighting their potential in cancer therapy (Berest et al., 2011).
Synthesis of High-Performance Thermosets
- The compound has been used in the synthesis of novel benzoxazine monomers containing allyl groups. These monomers, when thermally cured, form thermosets with excellent thermomechanical properties, indicating potential applications in material science (Agag & Takeichi, 2003).
Directed Ortho-Amidation in Organic Synthesis
- The compound has been involved in directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent. This highlights its role in facilitating specific chemical reactions in organic synthesis (Samanta et al., 2019).
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-8-17-13(22)11-21-15(24)14(23)20-10-9-19(16(20)18-21)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNCPKLTIFWFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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